molecular formula C27H28N2O4 B10801173 Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)- CAS No. 52235-18-4

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-

Cat. No.: B10801173
CAS No.: 52235-18-4
M. Wt: 444.5 g/mol
InChI Key: MFKMXUFMHOCZHP-RQZHXJHFSA-N
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Description

Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. The compound is a mixture of (E)- and (Z)-isomers, both of which exhibit similar biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitromifene involves several steps, starting from basic organic compounds. One common synthetic route includes the following steps:

    Formation of the Core Structure: The synthesis begins with the formation of the triphenylethylene core. This involves the reaction of a substituted benzaldehyde with a phenylacetic acid derivative under basic conditions to form the corresponding stilbene.

    Nitration: The stilbene is then nitrated using a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid like sulfuric acid.

    Etherification: The nitrated stilbene undergoes etherification with a suitable alkylating agent to introduce the pyrrolidine moiety.

Industrial Production Methods

Industrial production of nitromifene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nitromifene undergoes various chemical reactions, including:

    Oxidation: Nitromifene can be oxidized to form nitro derivatives, which may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in nitromifene can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nitromifene can undergo nucleophilic substitution reactions, particularly at the aromatic rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated nitromifene derivatives.

Scientific Research Applications

    Chemistry: As a SERM, nitromifene is used in studies related to estrogen receptor modulation and the development of new antiestrogenic compounds.

    Biology: It is used to investigate the role of estrogen receptors in cellular processes and to study the effects of estrogen receptor antagonists on cell proliferation.

    Medicine: Nitromifene has been explored for its potential use in treating estrogen receptor-positive breast cancer and other hormone-related conditions.

    Industry: While not widely used industrially, nitromifene’s derivatives and related compounds are of interest in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Nitromifene is similar to other selective estrogen receptor modulators such as tamoxifen, nafoxidine, and clomifene. it has unique properties that distinguish it from these compounds:

    Tamoxifen: Like nitromifene, tamoxifen is a SERM used in the treatment of breast cancer. tamoxifen has been widely marketed and used clinically, whereas nitromifene has not.

    Nafoxidine: Another SERM with antiestrogenic activity, nafoxidine shares similar mechanisms of action but differs in its chemical structure and pharmacokinetics.

    Clomifene: Used primarily in the treatment of infertility, clomifene is another SERM that modulates estrogen receptors but has different clinical applications compared to nitromifene.

These comparisons highlight nitromifene’s unique position among SERMs, particularly in its rapid dissociation from estrogen receptors and its specific research applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKMXUFMHOCZHP-RQZHXJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5863-35-4 ((1:1)-citrate)
Record name Nitromifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50883143
Record name Nitromifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52235-18-4, 10448-84-7
Record name Pyrrolidine, 1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52235-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052235184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitromifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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